![molecular formula C13H11ClN4OS B6475859 7-chloro-4-methoxy-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine CAS No. 2640972-75-2](/img/structure/B6475859.png)
7-chloro-4-methoxy-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine
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Overview
Description
7-Chloro-4-methoxy-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine (7C4M-P2MBT2A) is an important organic compound used in a wide variety of scientific research applications. It is a versatile molecule that has a variety of biochemical and physiological effects, as well as a range of advantages and limitations for laboratory experiments.
Scientific Research Applications
Regioselective Synthesis
This compound can be used in the regioselective synthesis of new pyrimidine derivatives using organolithium reagents . The nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
Suzuki–Miyaura Coupling
The compound can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Modulation of Myeloid Leukemia
Pyrimidine-based drugs, including this compound, are well established treatments for leukemia . They have been found to modulate myeloid leukemia effectively .
Antileishmanial Activity
The compound has potential antileishmanial activity. It has been evaluated against Leishmania aethiopica clinical isolate in in vitro studies .
Antimalarial Activity
The compound has been evaluated for its in vivo antimalarial activities against Plasmodium berghei infected mice .
Antimicrobial Activity
The compound has been fully characterized and screened for its in vitro antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Stenotrophomonas maltophilia) and fungi (Candida albicans) .
Mechanism of Action
Target of Action
Similar compounds have been found to target proteins like bcl2, an anti-apoptotic protein . These proteins play a crucial role in regulating cell death and survival, making them important targets in cancer treatment.
Mode of Action
It has been observed that similar compounds can bind to their targets, such as bcl2, and inhibit their function . This inhibition can lead to an increase in pro-apoptotic factors and a decrease in anti-apoptotic factors, promoting cell death .
Biochemical Pathways
Similar compounds have been found to affect the expression of genes like p53, bax, dr4, and dr5, which are up-regulated, while bcl2, il-8, and cdk4 are down-regulated . These genes are involved in pathways related to cell cycle regulation and apoptosis.
Result of Action
Similar compounds have been found to induce cell cycle arrest at the g1/s phase and apoptotic death of cells . Additionally, they have been observed to increase the percentage of fragmented DNA in treated cells , indicating the induction of apoptosis.
properties
IUPAC Name |
7-chloro-4-methoxy-N-(pyrimidin-2-ylmethyl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4OS/c1-19-9-4-3-8(14)12-11(9)18-13(20-12)17-7-10-15-5-2-6-16-10/h2-6H,7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZRRRPRLGPARJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NCC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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